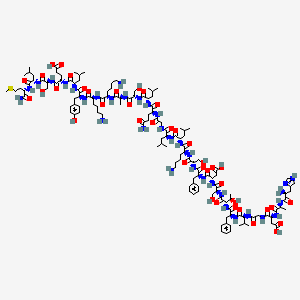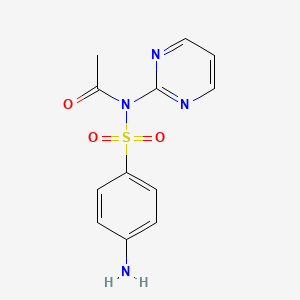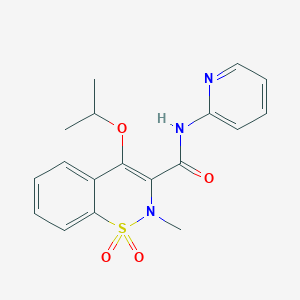![molecular formula C37H33N3O13S2 B3179296 [13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate CAS No. 878549-44-1](/img/structure/B3179296.png)
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate
Vue d'ensemble
Description
Alexa Fluor 568 ortho-isomer is the 5-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is involved in the synthesis of various heterocyclic compounds, such as pyranones, pyridines, and quinolines. These synthesized compounds exhibit diverse biological activities, including anticoagulant properties, as demonstrated by the inhibition of blood coagulation factors Xa and XIa (Potapov et al., 2021).
Biological Activity
- Compounds synthesized using this chemical have shown potential in various biological applications. For instance, some derivatives have been evaluated for their antioxidant properties, contributing to the understanding of their potential as therapeutic agents (Gouda, 2012).
Catalytic and Synthetic Applications
- This compound is used in catalysis and synthesis, particularly in the creation of novel heterocyclic structures. These structures have applications in pharmaceuticals, materials science, and chemical research, illustrating the versatility of the compound in various synthetic approaches (Zhang et al., 2016).
Structural Analysis
- The structural aspects of compounds synthesized using this chemical are studied extensively. Spectroscopic methods like NMR and X-ray crystallography are employed to determine the molecular structure, providing insights into the physical and chemical properties of these compounds (Kumar et al., 2020).
Antimicrobial Activity
- Some derivatives exhibit antimicrobial activities, suggesting their potential in developing new antibacterial and antifungal agents. This application is particularly important in the context of increasing antibiotic resistance (Hashimoto et al., 2007).
Mécanisme D'action
Target of Action
The primary target of the Alexa Fluor 568 ortho-isomer, also known as APDye 568 NHS Ester or [6-(2-carboxy-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g’]diquinolin-1-ium-4-yl]methanesulfonate, are biological specimens . It is primarily used as a fluorochrome , a type of fluorescent dye used to stain these specimens .
Mode of Action
The Alexa Fluor 568 ortho-isomer works by attaching to proteins at high molar ratios .
Result of Action
The Alexa Fluor 568 ortho-isomer enables the detection of low-abundance biological structures with great sensitivity . It produces bright, orange-red fluorescence that is highly photostable, providing reliable and sensitive detection in various applications, including fluorescence microscopy .
Action Environment
The action of the Alexa Fluor 568 ortho-isomer is influenced by the environment in which it is used. It is highly water-soluble and fluorescent across a wide pH range . Its fluorescence is ideally suited for the 568 nm laser line on the Ar-Kr mixed-gas laser and matches well with Red Fluorescent Protein (RFP) filter sets . Therefore, the efficacy and stability of this compound are likely to be influenced by factors such as the pH of the solution, the presence of water, and the specific wavelengths of light used in the experimental setup .
Analyse Biochimique
Biochemical Properties
Alexa Fluor 568 ortho-isomer molecules can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . This property allows it to interact with various enzymes, proteins, and other biomolecules, enhancing the visibility and detection of these entities in biochemical reactions .
Cellular Effects
In cellular processes, Alexa Fluor 568 ortho-isomer influences cell function by allowing the detection of low-abundance biological structures with great sensitivity . It is used in imaging applications to selectively label F-actin , thereby impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Alexa Fluor 568 ortho-isomer exerts its effects through binding interactions with biomolecules. Its high fluorescence quantum yield and photostability allow it to attach to proteins at high molar ratios . This attachment does not cause significant self-quenching, enabling the dye to remain bright and detectable .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Alexa Fluor 568 ortho-isomer demonstrates stable signal generation in imaging and flow cytometry . It is pH-insensitive over a wide molar range, contributing to its stability
Transport and Distribution
Its ability to attach to proteins suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Alexa Fluor 568 ortho-isomer is used to visualize and quantitate F-actin in tissue sections, cell cultures, or cell-free preparations This suggests that it may localize to areas of the cell where F-actin is present
Propriétés
IUPAC Name |
[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBKHHGFYXTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


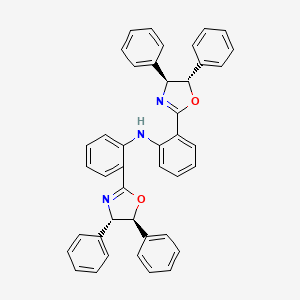
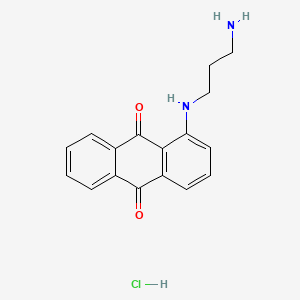
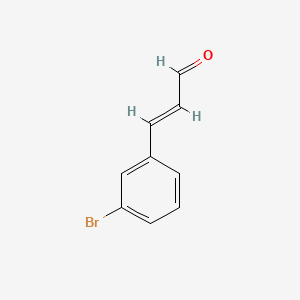
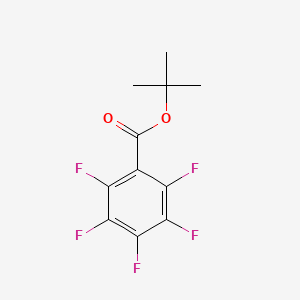
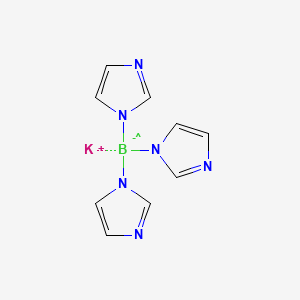
![N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;dihydrochloride](/img/structure/B3179261.png)
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B3179278.png)
